![molecular formula C22H17F3N2O4S B7495814 N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is a complex organic compound that features both acetyl and trifluoromethyl groups. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and bioactivity, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonylamino group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antibacterial activity and potential as antimicrobial agents.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Uniqueness
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is unique due to the combination of its acetyl, trifluoromethyl, and sulfonylamino groups, which confer distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14(28)15-9-11-17(12-10-15)26-21(29)19-7-2-3-8-20(19)27-32(30,31)18-6-4-5-16(13-18)22(23,24)25/h2-13,27H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIBBNNKUOGQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
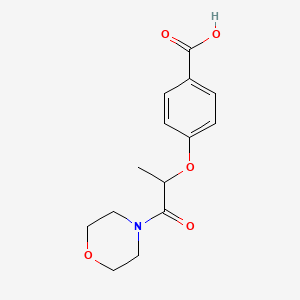
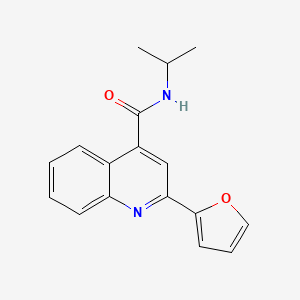
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
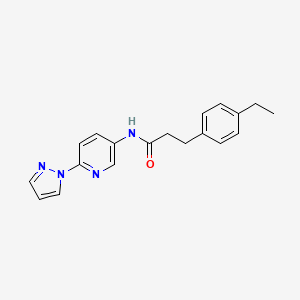
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
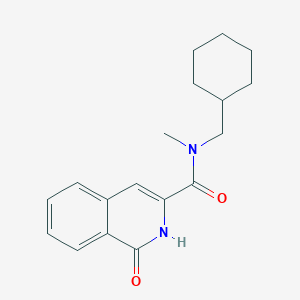
![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)
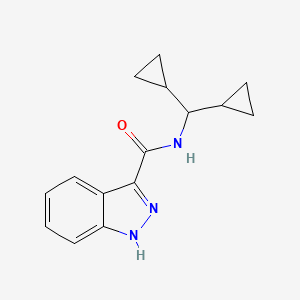
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
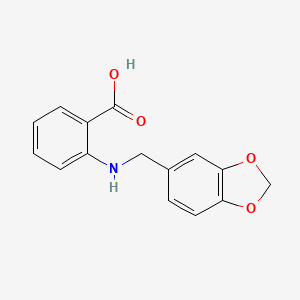
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
